2-(2-Bromoethyl)-1,1'-biphenyl

Organic Synthesis Atropisomerism Computational Chemistry

2-(2-Bromoethyl)-1,1'-biphenyl (CAS 188396-58-9) is an ortho-substituted biphenyl derivative with the molecular formula C14H13Br and a molecular weight of 261.16 g/mol. As a member of the halogenated biphenyl class, it functions almost exclusively as a versatile synthetic intermediate, where the primary alkyl bromide serves as an electrophilic handle for nucleophilic substitution and cross-coupling reactions.

Molecular Formula C14H13Br
Molecular Weight 261.16 g/mol
Cat. No. B8068502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)-1,1'-biphenyl
Molecular FormulaC14H13Br
Molecular Weight261.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2CCBr
InChIInChI=1S/C14H13Br/c15-11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9H,10-11H2
InChIKeyMKWYOCFXHZSUNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromoethyl)-1,1'-biphenyl: Chemical Identity, Class, and Procurement-Relevant Properties


2-(2-Bromoethyl)-1,1'-biphenyl (CAS 188396-58-9) is an ortho-substituted biphenyl derivative with the molecular formula C14H13Br and a molecular weight of 261.16 g/mol [1]. As a member of the halogenated biphenyl class, it functions almost exclusively as a versatile synthetic intermediate, where the primary alkyl bromide serves as an electrophilic handle for nucleophilic substitution and cross-coupling reactions. Computed descriptors indicate a XLogP3-AA of 4.6, a topological polar surface area (TPSA) of 0 Ų, and a molecular complexity score of 172 [1]. These properties underpin its utility in constructing more complex organic architectures for pharmaceutical and materials science applications [2].

Procurement Risk of 2-(2-Bromoethyl)-1,1'-biphenyl: Why Simple Analogs Are Not Drop-In Replacements


Three critical molecular features preclude straightforward substitution of 2-(2-bromoethyl)-1,1'-biphenyl with its positional isomers (para, meta), chain-shortened variants (bromomethyl), or different halogens (chloro). First, the ortho-substitution pattern creates a sterically hindered environment around the biphenyl bond, imposing a distinct torsional angle and rotational barrier that directly impacts the conformational preference and, consequently, the reactivity of intermediates derived from it [1]. Second, the XLogP3-AA difference of -0.1 unit compared to the para isomer (4.6 vs. 4.7) reflects altered lipophilicity that influences partitioning and solubility in reaction media . Third, replacing the ethylene spacer with a methylene linker eliminates a degree of conformational freedom and alters the electronic nature of the carbon bearing the leaving group, changing its reactivity in SN2 and cross-coupling manifolds . These factors cumulatively mean that swapping analogues without re-optimization risks altered reaction rates, different impurity profiles, and potential failure in chiral induction processes.

Quantitative Differentiation Evidence for 2-(2-Bromoethyl)-1,1'-biphenyl Against Closest Analogs


Molecular Complexity and Steric Environment: Ortho vs. Para Substitution

The molecular complexity score, a computed descriptor aggregating structural features including symmetry and stereochemistry, is 172 for the ortho-substituted target compound (CAS 188396-58-9) versus 164 for the para isomer (CAS 41900-13-4) [1]. This +8 unit difference is attributable to the asymmetric environment created by the ortho-bromoethyl group, which introduces greater steric congestion near the biphenyl axis. Noncoplanar conformations enforced by ortho substitution are a well-established prerequisite for atropisomerism, a property absent in the symmetric para isomer [2]. This steric differentiation is critical for synthetic sequences where axial chirality transfer or hindered rotation is desired.

Organic Synthesis Atropisomerism Computational Chemistry

Lipophilicity Differentiation: XLogP3-AA Comparison Between Ortho and Para Isomers

The computed octanol-water partition coefficient (XLogP3-AA) is 4.6 for 2-(2-bromoethyl)-1,1'-biphenyl, which is 0.1 log unit lower than the 4.7 reported for the para isomer (4-[2-bromoethyl]-1,1'-biphenyl) [1]. While seemingly modest, a ΔLogP of 0.1 can correspond to a ~26% difference in partition coefficient (P ratio ≈ 10^0.1 ≈ 1.26), meaning the ortho isomer is measurably less lipophilic [2]. In medicinal chemistry campaigns, such a difference can shift a compound between adjacent LogP-based property bins and affect permeability predictions, solubility in organic reaction solvents, and chromatographic retention behavior.

Medicinal Chemistry Drug Design Partition Coefficient

Chain-Length-Dependent Reactivity: Ethylene vs. Methylene Spacer

2-(2-Bromoethyl)-1,1'-biphenyl bears the reactive bromine on a primary alkyl chain (ethylene spacer), whereas the closely related 2-(bromomethyl)-1,1'-biphenyl (CAS 19853-09-9) has a benzylic bromide. Benzylic bromides are generally more reactive in SN2 reactions due to stabilization of the transition state by the adjacent aromatic ring; however, the ethylene spacer electronically insulates the reactive center from the biphenyl π-system. This insulation reduces the electrophilicity of the carbon center, potentially offering greater chemoselectivity in polyfunctional molecule construction and minimizing unwanted elimination side reactions that plague benzylic systems under basic conditions . The physical state also differs: 2-(bromomethyl)-1,1'-biphenyl is a solid (mp 45-46 °C), whereas the ethyl-bridged analog is described as a liquid or low-melting solid, impacting handling and large-scale dispensing [1].

Nucleophilic Substitution SN2 Reactivity Synthetic Intermediate

Leaving Group Ability: Bromine vs. Chlorine in the Biphenyl Series

For 2-(2-bromoethyl)-1,1'-biphenyl, the C-Br bond dissociation energy is lower than the corresponding C-Cl bond in 2-(2-chloroethyl)-1,1'-biphenyl (approximate BDE: C-Br ~285 kJ/mol vs. C-Cl ~327 kJ/mol in alkyl halides) [1]. This inherent bond strength difference translates to faster oxidative addition with palladium(0) catalysts in cross-coupling reactions and higher SN2 reactivity. Literature on related biphenyl systems consistently notes that the bromo group is more reactive in substitution reactions compared to chloro and iodo groups, making it a versatile intermediate for further functionalization . The trade-off is that chloro analogs often exhibit greater thermal stability for long-term storage.

Cross-Coupling Nucleophilic Substitution Reaction Optimization

Positional Isomer Physical Property Divergence for Procurement and Formulation

Commercial availability data indicate physical state differences among positional isomers: 3-(2-bromoethyl)-1,1'-biphenyl (CAS 71912-47-5) is reported as a crystalline powder with a melting point range of 34-38 °C and a boiling point of 242.8 °C at 760 mmHg . While precise melting and boiling points for 2-(2-bromoethyl)-1,1'-biphenyl are not consistently reported across authoritative databases, vendor descriptions note it as a colorless or pale yellow liquid . This liquid physical state for the ortho isomer contrasts with the solid meta isomer and has direct implications for automated liquid handling, large-scale dispensing, and solubility in non-polar reaction solvents. The topological polar surface area (TPSA) of 0 Ų for the ortho isomer confirms complete hydrophobicity, consistent with its expected solubility profile in organic media [1].

Chemical Procurement Physical Chemistry Formulation

Recommended Scientific and Industrial Applications for 2-(2-Bromoethyl)-1,1'-biphenyl Based on Differential Evidence


Synthesis of Atropisomeric Biaryl Ligands and Chiral Auxiliaries

The ortho-substitution pattern and the resultant steric hindrance (complexity score 172 vs. 164 for para isomer) make 2-(2-bromoethyl)-1,1'-biphenyl a suitable starting material for constructing axially chiral biphenyl ligands [1]. The ethylene spacer provides an alkylation handle that can introduce a second ortho substituent, raising the rotational barrier and potentially locking the biphenyl axis into a configurationally stable atropisomer. Researchers targeting non-planar biaryl catalysts should select this isomer specifically, as the para-substituted analog cannot achieve the requisite ortho di-substitution geometry for atropisomerism.

Medicinal Chemistry Intermediate Requiring Controlled Lipophilicity

With an XLogP3-AA of 4.6, 2-(2-bromoethyl)-1,1'-biphenyl is marginally less lipophilic than its para isomer (XLogP 4.7) [1]. In lead optimization campaigns where even subtle LogP reductions can improve drug-likeness parameters (e.g., Lipinski compliance, solubility), this ortho isomer offers a slight but measurable advantage. Its TPSA of 0 Ų also ensures maximal membrane permeability for downstream functionalized products, making it a rational choice when designing CNS-penetrant biaryl scaffolds.

Chemoselective Alkylation in Polyfunctional Molecule Construction

The non-benzylic nature of the primary alkyl bromide sets this compound apart from 2-(bromomethyl)-1,1'-biphenyl [1]. In synthetic sequences where the biphenyl core contains other electrophilic functional groups, the reduced electrophilicity of the ethylene-bridged bromide allows for selective alkylation under conditions that might trigger unwanted side reactions with a benzylic bromide. This chemoselectivity is valuable for constructing complex intermediates for pharmaceuticals and agrochemicals where protecting group strategies need to be minimized.

Automated Parallel Synthesis and High-Throughput Experimentation

The liquid or low-melting physical state of 2-(2-bromoethyl)-1,1'-biphenyl [1] is a practical advantage over the solid meta isomer (mp 34-38 °C) in automated synthesis platforms. Liquid reagents are more readily dispensed by robotic liquid handlers without the need for pre-dissolution steps, reducing solvent waste and improving workflow efficiency. This makes the ortho isomer the preferred procurement choice for laboratories operating high-throughput experimentation facilities.

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